2-(2-Iodoethyl)phenol
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Overview
Description
2-(2-Iodoethyl)phenol is an organic compound with the molecular formula C8H9IO It is a derivative of phenol, where an iodine atom is attached to the ethyl group at the ortho position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Iodoethyl)phenol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenethyl alcohol with hydriodic acid. The reaction is typically carried out by refluxing the alcohol with 47% hydriodic acid, leading to the formation of this compound .
Industrial Production Methods
On an industrial scale, phenols, including this compound, can be produced through nucleophilic aromatic substitution reactions. These reactions involve the substitution of a halogen atom on an aromatic ring with a nucleophile. The reaction conditions often require the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution .
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodoethyl)phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making phenols highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions.
Oxidation: Phenols can be oxidized to quinones. For example, oxidation of phenol yields 2,5-cyclohexadiene-1,4-dione (quinone).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitric acid, sulfuric acid, and alkyl halides are commonly used under acidic conditions.
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is a common oxidizing agent.
Reduction: Sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are used for reduction reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, sulfonated, and alkylated phenols.
Oxidation: Quinones are the major products.
Reduction: Hydroquinones are formed from the reduction of quinones.
Scientific Research Applications
2-(2-Iodoethyl)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Industry: Phenolic compounds are used in the production of resins, plastics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Iodoethyl)phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-(2-Iodoethyl)phenol can be compared with other similar compounds, such as:
2-Iodophenol: Similar in structure but lacks the ethyl group.
4-Iodophenol: Iodine is attached at the para position relative to the hydroxyl group.
2-(2-Iodoethyl)benzene: Similar structure but lacks the hydroxyl group.
Properties
Molecular Formula |
C8H9IO |
---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
2-(2-iodoethyl)phenol |
InChI |
InChI=1S/C8H9IO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2 |
InChI Key |
BJTFIECGDBKQNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCI)O |
Origin of Product |
United States |
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